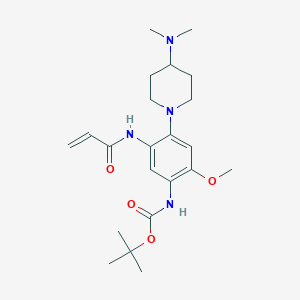

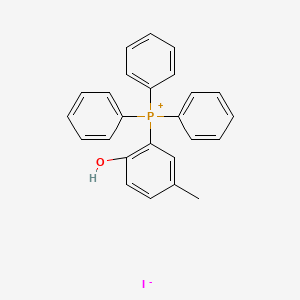

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide

Overview

Description

Synthesis Analysis

The synthesis of related phosphonium iodides typically involves the reaction of a phosphine with an alkylating agent. For example, chloromethyltriphenylphosphonium iodide is prepared by reacting chloroiodomethane with triphenylphosphine . This suggests that a similar approach could be used to synthesize (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide, possibly by reacting a hydroxy-methylphenyl derivative with triphenylphosphine in the presence of an iodinating agent.

Molecular Structure Analysis

The molecular structure of phosphonium iodides is generally characterized by the presence of a quaternary phosphorus atom bonded to three phenyl groups and an alkyl or aryl group, with an iodide ion as a counterion. The structure of (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide would likely follow this pattern, with the specific substitution pattern on the phenyl ring influencing its properties. NMR spectral studies are often used to assign configurations of related compounds .

Chemical Reactions Analysis

Phosphonium salts are known to participate in various chemical reactions. For instance, chloromethyltriphenylphosphonium iodide can be converted into chloromethylenetriphenylphosphorane, which is then used in the Wittig reaction to form chloroolefins . Triphenyl-methyl-phosphonium iodide reacts with silver acetate or silver nitrate to give phosphonates and organic products like phenyl acetate or nitrophenols . These examples indicate that (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide could also be reactive towards nucleophiles and could be used in carbon-carbon bond-forming reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphonium iodides are influenced by their molecular structure. The presence of a hydroxy group in (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide would likely affect its solubility, boiling point, and melting point compared to other triphenylphosphonium salts. The reactivity of the compound would also be influenced by the electron-donating hydroxy group and the electron-withdrawing iodide ion. The stability of such compounds in various conditions, such as exposure to bases, acids, or water, is also an important aspect of their chemical properties, as seen in the synthesis of sensitive phosphonate derivatives .

Scientific Research Applications

Structural Analysis and Interactions

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide's structural properties and its interactions have been a subject of research. For instance, studies on ferrocene derivatives involving triphenylphosphonium iodides have revealed intricate three-dimensional networks of C-H...I- interactions. These interactions play a crucial role in the molecular structure and stability of such compounds (Glidewell et al., 1994).

Synthetic Chemistry

The compound has been used in the field of synthetic chemistry, particularly in the context of ylide chemistry. For instance, the behavior of the γ-oxido ylide of R-(3-hydroxy-2,3-dimethylbutyl)triphenylphosphonium iodide was studied for its potential use in side-chain synthesis (Hanekamp et al., 1992). Additionally, research on hydro-de-phosphoniation of 4-substituted-4-triphenylphosphonio-5(4H)-oxazolones with hydrogen iodide has contributed to the understanding of reaction mechanisms in this domain (Mazurkiewicz et al., 1999).

Dehalogenation Processes

Triphenylphosphonium iodide has been identified as an efficient reagent for the dehalogenation of α-halo carbonyl compounds, highlighting its utility in organic synthesis processes (Kamiya et al., 1992).

Organometallic Chemistry

The compound has applications in organometallic chemistry, as seen in studies involving the conversion of triphenylphosphonium cyclopropylide into various derivatives and coordination compounds, showcasing its versatility in this field (Schier & Schmidbaur, 1982).

Phosphorus in Organic Synthesis

Research has been conducted on the use of N-methyl-N-phenylaminotriphenylphosphonium iodide in converting alcohols to tertiary amines, underlining the significance of such compounds in phosphorus-based organic synthesis (Frøyen & Skramstad, 1998).

Photovoltaic Devices

In the field of photovoltaic technology, phosphonium-based solid ionic conductors like triphenylphosphonium methyl iodide and triphenylphosphonium iodide have been utilized, demonstrating their potential in enhancing the efficiency of solid-state photovoltaic devices (Prasad et al., 2020).

Novel Iodanes and Phosphonium Salts

Research into the preparation and chemistry of phosphoranyl-derived iodanes has revealed the synthesis of novel compounds combining the synthetic advantages of phosphonium ylides and iodonium salts. This work has expanded the understanding of the potential applications of these compounds in organic chemistry (Zhdankin et al., 2003).

Cancer Research

(2-Hydroxypropyl)triphenylphosphonium triflates, which are structurally related to (2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide, have shown promise in cancer research. Their high antitumor activity and potential as vectors for targeted delivery into mitochondria of tumor cells have been demonstrated (Mironov et al., 2021).

properties

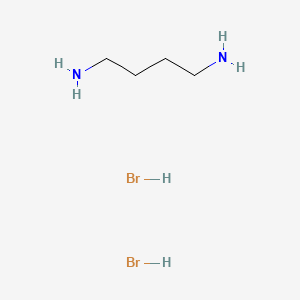

IUPAC Name |

(2-hydroxy-5-methylphenyl)-triphenylphosphanium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21OP.HI/c1-20-17-18-24(26)25(19-20)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-19H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPKCMSZBCTKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22IOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxy-5-methylphenyl)triphenylphosphonium iodide | |

CAS RN |

2005487-70-5 | |

| Record name | (2-Hydroxy-5-methylphenyl)triphenylphosphonium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)

![(S)-N-((1,4-Diazabicyclo[2.2.2]octan-2-YL)methyl)-8-amino-7-chloro-2,3-dihydrobenzo[B][1,4]dioxine-5-carboxamide](/img/structure/B3028329.png)